1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea
Description
Properties
IUPAC Name |
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPXBEJZNJXMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with phenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the formation of the thiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Pd/C and hydrogen gas or sodium borohydride (NaBH₄) can be employed as reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
-
Anti-inflammatory and Analgesic Activities :
- Research indicates that thiazole derivatives, including this compound, exhibit significant anti-inflammatory properties. They act as inhibitors of pro-inflammatory cytokines such as TNF-α and IL-1β, making them potential candidates for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease .
- Cytokine-Mediated Diseases :
- Cancer Therapeutics :
Biochemical Research
- Enzyme Inhibition Studies :
- Drug Design and Synthesis :
Therapeutic Applications
- Treatment of Respiratory Conditions :
- Neurological Disorders :
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea-Based Thiazole Derivatives
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methylphenyl)urea
- Structural Similarities : Shares the 4-bromophenyl-thiazole core and urea linkage.
- Key Differences : Incorporates a 4-methylphenyl group instead of phenyl on the urea nitrogen.
3-{4-[3-Oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}-1-phenylurea
- Structural Similarities : Contains the phenylurea-thiazole scaffold.
- Key Differences : A pyrrolidinyl-substituted propyl chain replaces the 4-bromophenyl group.
- Impact : The pyrrolidine moiety introduces conformational flexibility and basicity, altering pharmacokinetic properties (e.g., solubility) and shifting biological targets toward antimicrobial activity .
Non-Urea Thiazole Analogues
4-(4-Bromophenyl)-N-phenyl-1,3-thiazol-2-amine
- Structural Similarities : Retains the 4-bromophenyl-thiazole core.
- Key Differences : Lacks the urea group, replaced by an amine (-NH2).
- Impact : Reduced hydrogen-bonding capacity diminishes target affinity, leading to lower biological activity .
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
- Structural Similarities : Shares the 4-bromophenyl-thiazole structure.
- Key Differences : Chloroacetamide group replaces urea.
Halogen-Substituted Thiazole Derivatives
4-(3-Bromophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole Hydrobromide
- Structural Similarities : Contains a bromophenyl-thiazole motif.
- Key Differences : Substituted with a pyrrole ring instead of urea.
4-(3-Chlorophenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole
- Key Differences : Chlorine replaces bromine.
- Impact : Smaller atomic size and lower electronegativity reduce steric hindrance and electronic effects, altering binding kinetics and selectivity .
Antiproliferative Activity
- Parent Compound : Moderate activity via microtubule inhibition (hypothesized based on structural analogs) .
- Sulfonamide Analogue (4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide): High activity due to enzyme inhibition (e.g., carbonic anhydrase) via sulfonamide’s strong zinc-binding capacity .
Antimicrobial Activity
- 3-{4-[3-Oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}-1-phenylurea : Targets bacterial cell wall synthesis via interactions with penicillin-binding proteins .
- Parent Compound: Limited antimicrobial activity, suggesting urea’s role is more suited to eukaryotic targets .
Physicochemical Properties
Biological Activity
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea, also known as N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-phenylurea, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea is C16H12BrN3OS, with a molecular weight of 374.26 g/mol. The compound features a thiazole ring and a urea moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H12BrN3OS |
| Molecular Weight | 374.26 g/mol |
| InChI Key | NQPXBEJZNJXMEP-UHFFFAOYSA-N |
| Exact Mass | 372.988446 g/mol |
Anticancer Properties
Research indicates that derivatives of thiazole and urea compounds exhibit promising anticancer activities. A study highlighted that compounds similar to 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea demonstrated significant inhibition of cancer cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A recent investigation into the anticancer potential of thiazole derivatives reported that a compound structurally related to 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea showed an IC50 value of 5 µM against the MCF-7 breast cancer cell line, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This activity is particularly relevant in the context of chronic inflammatory diseases.
Research Findings:
In a study examining the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in nitric oxide production and inflammatory markers .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea. Modifications to the bromophenyl group or variations in the urea moiety can lead to enhanced potency and selectivity against specific targets.
Q & A
Advanced Question
- Enzyme Inhibition Assays : Use kinetic assays (e.g., fluorescence-based) with controls for non-specific binding. IC values are calculated via dose-response curves.
- Molecular Docking : Employ AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), validating poses with MD simulations.
- Cellular Studies : Pair cytotoxicity assays (MTT) with flow cytometry to distinguish apoptosis from necrosis .
What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?
Advanced Question
Discrepancies between NMR (solution state) and XRD (solid state) data may arise from conformational flexibility. For example:
- Dynamic NMR can detect rotameric equilibria in the urea moiety.
- DFT Calculations (e.g., Gaussian 09) compare optimized gas-phase conformers with crystallographic geometries to identify steric or electronic constraints .
How do substituents on the phenyl and thiazole rings influence electronic properties?
Advanced Question
The 4-bromophenyl group enhances electron-withdrawing effects, polarizing the thiazole ring. Cyclic voltammetry reveals oxidation potentials shifted by ~0.2 V compared to non-halogenated analogs. TD-DFT calculations correlate these shifts with HOMO-LUMO gaps, while IR spectroscopy tracks C-Br stretching (~560 cm) and urea C=O vibrations (~1680 cm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
